Irigenin, dibenzyl ether

Description

Contextualizing Isoflavonoids and Their Significance in Chemical Biology Research

Isoflavonoids are a subclass of flavonoids, which are secondary metabolites found abundantly in plants, particularly in the legume family (Fabaceae). mdpi.comnih.gov Their basic structure consists of a 3-phenylchroman skeleton, a variation of the C6-C3-C6 carbon framework typical of flavonoids. mdpi.comnih.gov In nature, isoflavonoids play crucial roles in plant physiology, acting as signaling molecules in plant-microbe interactions, such as inducing nodulation genes in rhizobia, and as phytoalexins, defending against pathogens. nih.govfrontiersin.org

The significance of isoflavonoids in chemical biology research is vast and multifaceted. Their structural similarity to human estrogen allows them to interact with estrogen receptors, leading to their classification as phytoestrogens. nih.govfrontiersin.org This interaction can result in both estrogenic and anti-estrogenic effects, making them a subject of intense study for their potential role in managing hormone-related conditions. nih.govfrontiersin.org Furthermore, research has highlighted their antioxidative, anti-inflammatory, antimutagenic, and anticarcinogenic properties, making them valuable tools for investigating and potentially modulating key cellular enzyme functions and signaling pathways. mdpi.comnih.gov

Overview of Irigenin (B162202) as a Lead Compound in Academic Investigations

Irigenin, an O-methylated isoflavone (B191592), has been identified as a significant lead compound in numerous academic studies. medchemexpress.commedchemexpress.eu It can be isolated from various plant sources, including the rhizomes of the leopard lily (Belamcanda chinensis) and species of the Iris genus. wikipedia.orgresearchgate.net As a lead compound, irigenin serves as a starting point for the development of new therapeutic agents due to its diverse biological activities.

Research has shown that irigenin possesses anti-inflammatory properties and exhibits anticancer potential against various cancer cell lines, including gastric, colon, lung, and liver cancers. researchgate.netvulcanchem.comajol.info Mechanistic studies have revealed that irigenin can modulate various signaling pathways, such as the ERK/MAPK pathway. researchgate.netajol.info For instance, one study demonstrated that irigenin inhibits the metastatic capacity of lung cancer cells by specifically targeting the binding sites on the Extra Domain A (EDA) of fibronectin. nih.govresearchgate.net Another investigation highlighted its potential in managing Helicobacter pylori infection through the selective inhibition of bacterial enzymes. researchgate.net These findings underscore the importance of irigenin as a valuable molecular scaffold for further chemical exploration and drug discovery.

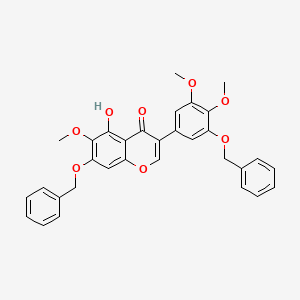

Specific Research Focus on Irigenin, Dibenzyl Ether: A Distinct Derivative

Irigenin, dibenzyl ether represents a specific and distinct derivative of its parent compound. Its chemical structure is characterized by the presence of two benzyl (B1604629) groups attached via an ether linkage to the irigenin backbone. vulcanchem.com This structural modification distinguishes it from the naturally occurring irigenin and its glycosides, such as iridin. wikipedia.orgvulcanchem.com

The molecular formula of Irigenin, dibenzyl ether is C₃₂H₂₈O₈, with a molecular weight of 540.6 g/mol . vulcanchem.com The addition of the two bulky and non-polar benzyl groups significantly alters the physicochemical properties of the molecule compared to irigenin. These modifications are expected to influence its solubility, lipophilicity, and ability to interact with biological targets. Research has identified this compound in metabolomic profiling studies of plant extracts, such as from Kigelia africana and Thymus musilii, indicating its potential natural occurrence or formation during extraction processes. mdpi.comresearchgate.net

Rationale for Advanced Mechanistic and Methodological Research on Irigenin, Dibenzyl Ether

The rationale for conducting advanced research on Irigenin, dibenzyl ether stems from the potential for its unique structural features to confer novel or enhanced biological activities. The introduction of benzyl ether groups can impact several key aspects:

Structure-Activity Relationships: Comparing the biological activity of Irigenin, dibenzyl ether with that of irigenin and other derivatives allows for a deeper understanding of the structure-activity relationship. This helps to identify which parts of the molecule are crucial for its effects.

Pharmacokinetic Properties: The increased lipophilicity due to the benzyl groups could alter the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. vulcanchem.com This might lead to improved bioavailability or different tissue distribution compared to the more polar parent compound.

Novel Target Interactions: The distinct three-dimensional shape and electronic properties of the dibenzyl ether derivative may enable it to interact with different biological targets or with the same targets in a different manner than irigenin.

Therefore, advanced mechanistic and methodological research is crucial to elucidate the specific molecular targets, understand the mechanisms of action, and explore the full therapeutic potential of this unique isoflavonoid (B1168493) derivative. Such studies could pave the way for the development of new and more effective therapeutic agents based on the irigenin scaffold.

Structure

3D Structure

Properties

Molecular Formula |

C32H28O8 |

|---|---|

Molecular Weight |

540.6 g/mol |

IUPAC Name |

3-(3,4-dimethoxy-5-phenylmethoxyphenyl)-5-hydroxy-6-methoxy-7-phenylmethoxychromen-4-one |

InChI |

InChI=1S/C32H28O8/c1-35-25-14-22(15-26(31(25)36-2)38-17-20-10-6-4-7-11-20)23-19-40-24-16-27(39-18-21-12-8-5-9-13-21)32(37-3)30(34)28(24)29(23)33/h4-16,19,34H,17-18H2,1-3H3 |

InChI Key |

BDFCYBFDARSRDM-UHFFFAOYSA-N |

SMILES |

COC1=C(C(=CC(=C1)C2=COC3=CC(=C(C(=C3C2=O)O)OC)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC |

Canonical SMILES |

COC1=C(C(=CC(=C1)C2=COC3=CC(=C(C(=C3C2=O)O)OC)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC |

Origin of Product |

United States |

Natural Occurrence, Biodiversity, and Advanced Isolation Methodologies for Irigenin and Its Dibenzyl Ether Derivative

Identification of Botanical and Biological Sources of Irigenin (B162202) and Irigenin, Dibenzyl Ether

The isoflavonoids irigenin and its derivative, irigenin, dibenzyl ether, are natural compounds that have been identified in a variety of plant species. Research has pinpointed several botanical families and genera as key sources, with ongoing studies continuing to reveal their distribution in the plant kingdom.

Iris Species as Primary Research Models

The genus Iris (family Iridaceae) is a principal source of the parent compound, irigenin. mdpi.com Extensive phytochemical investigations have identified irigenin in the rhizomes of numerous Iris species, often alongside other related isoflavones. A comprehensive analysis of Ukrainian Iris species revealed the presence of irigenin in Iris pallida, Iris hungarica, Iris sibirica, and Iris variegata. The concentrations of irigenin varied significantly among these species, with I. variegata showing a particularly high content.

Other species identified as sources include Iris kemaonensis, Iris germanica, Iris confusa, Iris postii, and Iris palaestina. mdpi.comscribd.com For instance, irigenin was among the compounds isolated from Iris confusa during investigations into its biological activities. The parent compound has also been found in Iris kashmiriana and its glycoside, Iridin, is found in species like Iris florentina. mdpi.com These species serve as important models for studying the biosynthesis and accumulation of these isoflavonoids.

Table 1: Presence of Irigenin in Various Iris Species

| Species Name | Compound Identified |

|---|---|

| Iris pallida | Irigenin |

| Iris hungarica | Irigenin |

| Iris sibirica | Irigenin |

| Iris variegata | Irigenin |

| Iris kemaonensis | Irigenin |

| Iris germanica | Irigenin |

| Iris confusa | Irigenin |

| Iris kashmiriana | Irigenin |

| Iris florentina | Iridin (Irigenin-7-glucoside) |

| Iris postii | Irigenin |

| Iris palaestina | Irigenin |

Investigations into Belamcanda chinensis as a Source

Belamcanda chinensis (L.) DC., also known as leopard lily and synonymously as Iris domestica, is another well-documented botanical source of irigenin. mdpi.com The rhizomes of this plant are particularly rich in this isoflavone (B191592). Studies have focused on isolating irigenin from B. chinensis to investigate its biological properties. The plant has been a subject of various extraction and purification studies aimed at obtaining high-purity irigenin for research purposes.

Discovery in Thymus musilii Velen. and Related Species

A significant finding is the identification of Irigenin, dibenzyl ether in Thymus musilii Velen., a species belonging to the Lamiaceae family. This discovery is noteworthy as it identifies a source for the specific dibenzyl ether derivative. The compound was detected during high-resolution liquid chromatography-mass spectrometry (HR-LCMS) analysis of a methanolic extract of the plant. researchgate.net This finding expands the known distribution of irigenin derivatives beyond the Iridaceae family.

Isolation from Other Plant Genera (e.g., Catunaregam spinosa, Kigelia africana, Psidium guajava, Glycyrrhiza glabra)

Recent metabolomic studies have identified Irigenin, dibenzyl ether in several other plant genera, highlighting the power of advanced analytical techniques.

Catunaregam spinosa : HPLC-ESI-Q-TOF-MS analysis of a methanolic stem extract of Catunaregam spinosa (family Rubiaceae) qualitatively identified the presence of Irigenin, dibenzyl ether. core.ac.uk

Kigelia africana : Metabolomic profiling of extracts from the sausage tree, Kigelia africana (family Bignoniaceae), using high-resolution tandem mass spectroscopy also revealed the presence of Irigenin, dibenzyl ether. researchgate.net

Psidium guajava : In a study investigating the bioactive compounds of guava (Psidium guajava, family Myrtaceae) leaves, Irigenin, dibenzyl ether was identified as one of eleven constituents in a semi-purified fraction using HR-LCMS. researchgate.netresearchgate.net

Glycyrrhiza glabra : The compound has also been detected in extracts of licorice root (Glycyrrhiza glabra, family Fabaceae) through liquid chromatography-mass spectroscopy (LCMS). researchgate.netfrontiersin.orgscience.gov

Metabolomic Profiling for Trace Identification in Complex Biological Matrices

Metabolomic profiling using advanced analytical methods like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) has been crucial for identifying these compounds, especially when they are present in trace amounts within complex biological samples. researchgate.netresearchgate.net For example, untargeted metabolite profiling via LC-MS was employed to identify Irigenin, dibenzyl ether in nasal mucus samples from patients with chronic rhinosinusitis, demonstrating its presence in human biological matrices. This technique involves analyzing raw data with specialized software to discern peak intensity, retention time, and mass-to-charge ratios, allowing for the putative identification of numerous metabolites simultaneously.

Optimized Extraction and Fractionation Techniques for Targeted Compound Isolation

A variety of methods have been developed and optimized for the extraction and isolation of irigenin and its derivatives from botanical sources. The choice of technique depends on the source material and the target compound's physicochemical properties.

Solvent Extraction : Simple solvent extraction is a common initial step. Methanolic extraction has been successfully used for obtaining extracts containing Irigenin, dibenzyl ether from Thymus musilii and for analyzing Catunaregam spinosa. researchgate.netcore.ac.uk Ethanol (B145695) extracts, particularly 70% ethanol, have been used for Belamcanda chinensis.

Liquid-Liquid Fractionation : To purify the crude extracts, sequential liquid-liquid extraction is often employed. A common solvent system involves partitioning the extract between solvents of varying polarity, such as petroleum ether, ethyl acetate (B1210297), and methanol (B129727), to separate compounds based on their solubility.

Chromatographic Methods : Various chromatographic techniques are essential for the purification and isolation of these isoflavonoids.

High-Speed Counter-Current Chromatography (HSCCC) : This technique has been successfully applied to separate and purify isoflavonoids, including irigenin, from the extracts of Belamcanda chinensis. HSCCC uses a two-phase solvent system, such as petroleum ether–ethyl acetate–n-butyl alcohol–acetonitrile (B52724)–water, to achieve separation.

Supercritical Fluid Extraction (SFE) : SFE, using CO2, has been optimized for the extraction of irigenin and other isoflavonoids from B. chinensis, offering a more environmentally friendly alternative to traditional solvent extraction.

Column Chromatography : Conventional column chromatography, including methods using ODS (octadecylsilane) as the stationary phase, and reverse-phase flash chromatography are used to fractionate crude extracts.

High-Performance Liquid Chromatography (HPLC) : Preparative HPLC (Prep-HPLC) is frequently used as a final purification step to obtain high-purity compounds. Analytical HPLC coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS) is used for the quantification and identification of the isolated compounds.

Table 2: Summary of Extraction and Isolation Techniques

| Technique | Application/Source Plant | Purpose |

|---|---|---|

| Methanolic Extraction | Thymus musilii, Catunaregam spinosa | Initial crude extraction |

| 70% Ethanol Extraction | Belamcanda chinensis | Initial crude extraction |

| Supercritical Fluid Extraction (SFE) | Belamcanda chinensis | "Green" extraction of isoflavonoids |

| Liquid-Liquid Fractionation | General | Preliminary purification of crude extracts |

| High-Speed Counter-Current Chromatography (HSCCC) | Belamcanda chinensis | Separation and purification of isoflavonoids |

| Reverse-Phase Flash Chromatography | Iris species | Fractionation of extracts |

| Preparative HPLC (Prep-HPLC) | General | Final purification of target compounds |

| HPLC-DAD / HPLC-MS | General | Quantification and identification |

Solvent-Based Extraction Optimization for Isoflavonoid (B1168493) Enrichment

The initial step in isolating Irigenin and its derivatives involves extraction from plant material. The choice of solvent and extraction conditions significantly impacts the efficiency and selectivity of this process. Research has shown that alcohol-water mixtures are effective for extracting flavonoids and their conjugates. mdpi.com For instance, a 70% methanol solution is often used for maceration, a common extraction technique. mdpi.com

The optimization of extraction parameters is crucial for maximizing the yield of isoflavonoids. Factors such as solvent composition, temperature, extraction time, and the ratio of solvent to plant material all play a role. researchgate.net For example, a study on soybean isoflavones found that an 80% ethanol solvent at 72.5°C for 67.5 minutes with a solvent-to-material ratio of 26.5:1 (ml/g) provided optimal extraction. researchgate.net Another study determined that a mixture of 32.9% ethanol, 53.9% water, and 13.3% propanediol (B1597323) was highly effective. researchgate.net The particle size of the plant material is also a critical factor, with a size smaller than 0.5 mm being optimal for enhancing the contact surface between the sample and the solvent. mdpi.com

Modern extraction techniques like pressurized liquid extraction (PLE) and ultrasonic-assisted extraction (UAE) offer advantages over conventional methods by reducing solvent consumption and increasing efficiency. mdpi.comnih.gov For instance, PLE using a methanol-water mixture (75:25, v/v) at 125°C has been shown to be effective for isoflavone aglycones. mdpi.com UAE, often employing ethanol-water mixtures, has also proven to be more efficient than traditional Soxhlet extraction for isoflavones. mdpi.com

Table 1: Optimized Solvent-Based Extraction Conditions for Isoflavonoids

| Plant Source | Optimal Solvent System | Extraction Conditions | Key Findings | Reference |

|---|---|---|---|---|

| Soybeans | 80% Ethanol | Temperature: 72.5°C, Time: 67.5 min, Solvent/Material Ratio: 26.5/1 (ml/g) | Maximizes total isoflavone content. | researchgate.net |

| Soybean Leaves | 32.9% Ethanol, 53.9% Water, 13.3% Propanediol (v/v/v) | Not specified | High extraction efficiency for various metabolites. | researchgate.net |

| Trifolium L. | Methanol-Water (75:25, v/v) | Pressurized Liquid Extraction (PLE) at 125°C | Higher yield of isoflavone aglycones compared to conventional methods. | mdpi.com |

| Pueraria species | 50% Ethanol | Ultrasonic-Assisted Extraction (UAE) at 298.15 K | More efficient than Soxhlet extraction for total isoflavone yield. | mdpi.com |

Bioassay-Guided Fractionation Strategies for Active Components

Bioassay-guided fractionation is a systematic process used to isolate bioactive compounds from a complex mixture, such as a plant extract. researchgate.netnih.gov This approach involves a stepwise separation of the extract, with each resulting fraction being tested for a specific biological activity. The active fractions are then subjected to further separation until a pure, active compound is isolated. researchgate.net

This methodology is particularly useful for identifying novel therapeutic agents from natural sources. nih.govfrontiersin.org The process typically begins with a crude extract that is partitioned using solvents of varying polarity, such as hexane, dichloromethane, and ethyl acetate. frontiersin.orgbrieflands.com For example, in a study on Lippia nodiflora, an ethyl acetate fraction showed strong antioxidant activity and was further fractionated using silica (B1680970) gel column chromatography to isolate the active flavonoid. nih.gov Similarly, this technique has been successfully employed to identify antimicrobial components in various plant extracts. frontiersin.orgbrieflands.com

The selection of the bioassay is critical and depends on the desired therapeutic target. For instance, antioxidant assays like the DPPH free-radical scavenging assay are commonly used to guide the fractionation of extracts with potential antioxidant properties. nih.gov For antimicrobial studies, assays measuring the minimum inhibitory concentration (MIC) against specific pathogens are employed. brieflands.com

Advanced Chromatographic Separation Methods for High Purity Isolation

Following initial extraction and fractionation, advanced chromatographic techniques are essential for the high-purity isolation of Irigenin and its dibenzyl ether derivative.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Method Development

HPLC and UPLC are powerful analytical techniques for the separation, identification, and quantification of isoflavonoids. researchgate.net These methods offer high resolution and sensitivity, making them ideal for analyzing complex mixtures. lcms.cz

Method development in HPLC and UPLC for isoflavone analysis often involves reversed-phase chromatography. lcms.cz The choice of the stationary phase (column) and mobile phase is critical for achieving optimal separation. While traditional C18 columns are widely used, other stationary phases like cyano columns can offer alternative selectivity, which is beneficial for separating structurally similar isoflavones. waters.com

The mobile phase typically consists of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous solution, often with an additive like formic acid or phosphoric acid to improve peak shape. lcms.czsielc.com Gradient elution, where the composition of the mobile phase is changed over time, is commonly employed to separate a wide range of isoflavones with different polarities in a single run. researchgate.net

UPLC systems, which use smaller particle size columns (sub-2-μm), offer significant advantages over conventional HPLC, including faster analysis times, improved resolution, and reduced solvent consumption. lcms.czchromatographyonline.com The transfer of methods from HPLC to UPLC can be facilitated by tools like the ACQUITY UPLC Columns Calculator, which helps in scaling the gradient and flow rate to maintain separation quality. lcms.czchromatographyonline.com

Table 2: HPLC and UPLC Method Parameters for Isoflavone Analysis

| Technique | Column Type | Mobile Phase | Detection | Key Advantage | Reference |

|---|---|---|---|---|---|

| HPLC | Reversed-Phase C18 | Acetonitrile/Water with Phosphoric Acid | UV/Vis | Standard, reliable method. | lcms.cz |

| HPLC | XSelect HSS Cyano | Acetonitrile/Water | UV/Vis | Alternate selectivity for complex separations. | waters.com |

| UPLC | ACQUITY UPLC HSS T3 | Acetonitrile/Water with Formic Acid | Mass Spectrometry (MS) | Faster analysis, higher throughput. | lcms.czchromatographyonline.com |

| UPLC-MS/MS | Not specified | 0.1% Acetic Acid/Methanol | ESI-MS/MS | Rapid and sensitive quantification. | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS is another valuable technique for the analysis of isoflavonoids, particularly after derivatization to increase their volatility. nih.govresearchgate.net This method combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. acs.org

For GC-MS analysis, isoflavonoids are typically converted into more volatile derivatives, such as trimethylsilyl (B98337) (TMS) ethers. researchgate.net This derivatization step is crucial for enabling the compounds to be analyzed by GC. The analysis of red Cuban propolis by GC-MS, for instance, successfully identified seventeen different isoflavonoids. nih.govcapes.gov.br

GC-MS has also been used for the quantitative determination of isoflavonoids and lignans (B1203133) in biological samples like plasma, demonstrating its high specificity and sensitivity. nih.gov The use of isotope dilution GC-MS, where deuterated internal standards are added, allows for accurate correction of losses during sample preparation and analysis. nih.gov

Counter-Current Chromatography (CCC) and High-Speed Counter-Current Chromatography (HSCCC) for Isoflavone Separation

Counter-Current Chromatography (CCC) and its high-speed version (HSCCC) are liquid-liquid partition chromatography techniques that offer significant advantages for the preparative separation of natural products. tandfonline.com By eliminating the use of a solid support matrix, these methods avoid the irreversible adsorption and degradation of samples that can occur in other chromatographic techniques. tandfonline.com

HSCCC has been successfully applied to the separation and purification of isoflavones from various plant sources, including soybean, chickpea, and Hericium erinaceum mycelium. nih.govnih.govmdpi.com The technique has demonstrated the ability to yield high-purity isoflavones in a single step. mdpi.com

Development of Specific Biphasic Solvent Systems

The success of CCC and HSCCC separations is highly dependent on the selection of an appropriate biphasic solvent system. researchgate.net The partition coefficient (K value) of the target compounds in the solvent system determines their retention and separation. An ideal K value is typically between 0.5 and 2.0.

A variety of solvent systems have been developed for the separation of isoflavones. For instance, a two-phase system composed of chloroform-dichloromethane-methanol-water (4:2:3:2, v/v/v/v) was used to purify genistein (B1671435) and daidzein (B1669772) from Hericium erinaceum mycelium. mdpi.com For the separation of soybean isoflavones, systems such as hexane-ethyl acetate-1-butanol-methanol-acetic acid-water (1:2:1:1:5:1, v/v) and ethyl acetate-n-butanol-water (2:1:3, v/v) have been employed. nih.govthieme-connect.com Gradient elution, where the solvent composition is gradually changed, can also be used to separate a mixture of isoflavones with a wide range of polarities. tandfonline.com

Table 3: Biphasic Solvent Systems for HSCCC Separation of Isoflavones

| Solvent System (v/v) | Target Isoflavones | Plant Source | Reference |

|---|---|---|---|

| Chloroform-Dichloromethane-Methanol-Water (4:2:3:2) | Genistein, Daidzein | Hericium erinaceum | mdpi.com |

| Hexane-Ethyl Acetate-1-Butanol-Methanol-Acetic Acid-Water (1:2:1:1:5:1) | Daidzin, Genistin, Malonyl Derivatives | Soybean | nih.govthieme-connect.com |

| Ethyl Acetate-n-Butanol-Water (2:1:3) | Puerarin and related isoflavones | Pueraria lobata | thieme-connect.com |

| n-Hexane-Ethyl Acetate-Methanol-Water (5:5:5:5) | Formononetin, Biochanin A, Ononin | Chickpea | nih.govresearchgate.net |

| Ethyl Acetate-Ethanol-Water (4:2:7) | Daidzin, Genistin | Soybean | tandfonline.com |

Complexation HSCCC for Isomer Resolution

High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that has proven effective for the separation of natural products. researchgate.net For the resolution of structurally similar isomers, such as 5-hydroxyisoflavones, a specialized approach known as complexation HSCCC is employed. This method involves the addition of a complexing agent to the solvent system to enhance the separation selectivity.

A notable application of this technique was the separation of 5-hydroxyisoflavone isomers from Belamcanda chinensis, which is a known source of irigenin. researchgate.net In this study, copper ions (Cu²⁺) were used as the complexation agent. The addition of copper nitrate (B79036) to the lower phase of the two-phase solvent system facilitated the separation of irigenin, isoirigenin, and 5,7,4'-trihydroxy-6,3',5'-trimethoxyisoflavone. researchgate.net

The underlying principle of this separation is the differential formation of chelates between the 5-hydroxyisoflavone isomers and the copper ions. researchgate.net Flavonoids with hydroxyl and carbonyl groups can form complexes with metal ions, and the varying stability of these complexes among isomers allows for their chromatographic separation. researchgate.netnih.gov The stoichiometry of the complex between the copper ion and the 5-hydroxyisoflavones was determined to be 1:1, with the chelating power varying among the different isomers, which ultimately enabled their successful resolution by HSCCC. researchgate.net This demonstrates the utility of complexation HSCCC as a powerful tool for resolving challenging isomer separations in natural product isolation. researchgate.net

Preparative Thin-Layer Chromatography (TLC) in Initial Purification Stages

Preparative Thin-Layer Chromatography (TLC) serves as a valuable technique for the initial purification and isolation of compounds from crude plant extracts. bg.ac.rsnih.gov It is particularly useful for the fractionation of extracts from the Iridaceae family to isolate isoflavonoids like irigenin. bg.ac.rs

The process typically involves the application of a concentrated extract as a band onto a thick layer of adsorbent, commonly silica gel, on a glass plate. bg.ac.rseujournal.org The plate is then developed in a suitable solvent system. For the isolation of isoflavonoids from Iris species, various solvent systems have been employed. For instance, a crude extract of Iris adriatica was first fractionated using silica gel column chromatography with a gradient of n-hexane/EtOAc and EtOAc/MeOH. The final purification of isoflavones was then achieved using preparative TLC on silica gel with a solvent system of CH₂Cl₂/MeOH (94/6) to yield compounds including irigenin. bg.ac.rs

In another example, extracts from the rhizomes of Iris nigricans were subjected to preparative TLC on silica gel GF254 plates with a mobile phase of chloroform (B151607) and methanol to isolate different bands for further analysis. eujournal.org After development, the separated bands of compounds can be visualized under UV light, scraped from the plate, and the compound of interest is then eluted from the adsorbent with a suitable solvent. eujournal.org This method allows for the effective separation of milligrams to grams of material, making it a practical step for obtaining enriched fractions or pure compounds from complex mixtures in the initial stages of natural product isolation. bg.ac.rsnih.gov

Advanced Structural Elucidation and Spectroscopic Characterization of Irigenin, Dibenzyl Ether

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Detailed NMR spectral data for Irigenin (B162202), dibenzyl ether is not explicitly reported in the available search results. However, we can infer the expected spectral characteristics based on the structure of the parent compound, irigenin, and the presence of two benzyl (B1604629) ether groups.

1D NMR (¹H, ¹³C) Spectral Analysis

A ¹H NMR spectrum of Irigenin, dibenzyl ether would be expected to show signals corresponding to the protons of the isoflavone (B191592) core, the methoxy (B1213986) groups, and the two benzyl ether groups. The aromatic protons of the A, B, and the two benzyl rings would appear in the downfield region (typically δ 6.0-8.0 ppm). The methylene (B1212753) protons of the benzyl ether groups (-O-CH₂-Ph) would likely appear as a characteristic singlet or a set of doublets around δ 5.0 ppm. The methoxy group protons would be observed as sharp singlets in the upfield region (around δ 3.8-4.0 ppm).

The ¹³C NMR spectrum would show a large number of signals corresponding to the 32 carbon atoms in the molecule. vulcanchem.com The carbonyl carbon (C-4) of the chromen-4-one core would be significantly downfield. The aromatic carbons and the carbons of the benzyl ether groups would also have distinct chemical shifts.

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To fully assign the structure and confirm the positions of the benzyl ether groups, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): Would reveal the coupling relationships between adjacent protons, helping to assign the protons within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton to its directly attached carbon atom, aiding in the assignment of the carbon spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away. This would be crucial for establishing the connectivity between the benzyl ether groups and the irigenin backbone, as well as the positions of the methoxy groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, which can help to confirm the stereochemistry and conformation of the molecule.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) data has been reported for Irigenin, dibenzyl ether, confirming its molecular formula as C₃₂H₂₈O₈. phytojournal.commdpi.comresearchgate.netgriffith.edu.auvulcanchem.com The exact mass has been observed at m/z 540.1796 in positive electrospray ionization mode (+ESI). phytojournal.comresearchgate.net Another source reports a precursor type of [M+Na]⁺ with a peak at 457.0940651143008. vulcanchem.com

Tandem Mass Spectrometry (MS/MS) would be used to analyze the fragmentation pattern. Characteristic fragmentation would likely involve the loss of the benzyl groups (C₇H₇, 91 Da) and potentially the successive loss of methoxy groups (CH₃O, 31 Da). The fragmentation of the isoflavone core would also produce specific product ions that could be used to confirm the structure. While some sources mention MS data, detailed MS/MS fragmentation analysis is not provided in the search results. core.ac.ukvulcanchem.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization and Quantification

Specific UV-Vis spectroscopic data for Irigenin, dibenzyl ether is not available in the provided search results. However, like other isoflavones, it is expected to exhibit strong absorption in the UV region due to the presence of the chromen-4-one chromophore and the extended conjugation from the aromatic rings. Typically, isoflavones show two major absorption bands: Band I in the range of 300-340 nm and Band II in the range of 240-280 nm. The exact absorption maxima (λmax) would be influenced by the substitution pattern, including the positions of the methoxy and benzyl ether groups.

Infrared (IR) Spectroscopy for Functional Group Identification

Detailed IR spectral data for Irigenin, dibenzyl ether is not found in the search results. However, the IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

C=O stretch (ketone): A strong absorption band around 1630-1650 cm⁻¹ corresponding to the carbonyl group of the chromen-4-one ring.

C=C stretch (aromatic): Multiple bands in the region of 1450-1600 cm⁻¹.

C-O stretch (ether): Strong absorptions in the region of 1000-1300 cm⁻¹ for the aryl ether and methoxy groups.

C-H stretch (aromatic and aliphatic): Bands above 3000 cm⁻¹ for aromatic C-H and below 3000 cm⁻¹ for aliphatic C-H of the methoxy and benzyl methylene groups.

Biosynthetic Pathways and Metabolic Transformations of Irigenin and Its Derivatives

Biotransformation and Metabolism Studies of Irigenin (B162202), Dibenzyl Ether in Biological Systems

Currently, there is a notable absence of published scientific literature specifically detailing the biotransformation and metabolism of "Irigenin, dibenzyl ether." Therefore, the following subsections are based on studies of the parent compound, irigenin, and general metabolic pathways of related chemical structures, such as dibenzyl ethers and other xenobiotics.

While no specific data exists for irigenin, dibenzyl ether, studies on the in vitro metabolism of irigenin in human liver microsomes have been conducted. These studies provide valuable insights into how the core irigenin structure is likely to be metabolized. The primary metabolic pathway for irigenin in this model system is glucuronidation, a common phase II metabolic reaction that increases the water solubility of xenobiotics to facilitate their excretion.

It is plausible that irigenin, dibenzyl ether would also undergo metabolic transformations in liver microsomes. These could potentially involve both phase I (oxidation, hydrolysis) and phase II (conjugation) reactions. Phase I metabolism, likely mediated by cytochrome P450 enzymes, could lead to hydroxylation of the aromatic rings or, more significantly, cleavage of the dibenzyl ether linkage.

Research has identified specific UDP-glucuronosyltransferase (UGT) enzymes responsible for the glucuronidation of irigenin. In vitro studies using human liver microsomes and recombinant UGT enzymes have demonstrated that UGT1A1 and UGT1A9 are the primary isoforms involved in the metabolism of irigenin. These enzymes catalyze the formation of two distinct irigenin-O-glucuronides.

Should irigenin, dibenzyl ether undergo cleavage to yield irigenin, it is highly probable that these same UGT enzymes would then be involved in its subsequent glucuronidation. Other potential conjugation pathways for irigenin and its metabolites could include sulfation, although this has been less extensively studied for this particular compound.

Table 2: UGT Enzymes in Irigenin Metabolism

| Enzyme | Metabolite Formed | Role |

| UGT1A1 | Irigenin-O-glucuronide (M1) | Major contributor to the formation of one of the primary glucuronide metabolites. |

| UGT1A9 | Irigenin-O-glucuronide (M2) | Major contributor to the formation of the second primary glucuronide metabolite. |

As previously stated, there is no direct experimental evidence on the enzymatic cleavage of irigenin, dibenzyl ether in biological systems. However, the metabolism of other compounds containing dibenzyl ether or related ether linkages can provide a basis for hypothesizing potential metabolic pathways.

Enzymatic cleavage of ether bonds is a known metabolic process, often catalyzed by cytochrome P450 monooxygenases. researchgate.net For a dibenzyl ether, this could proceed via oxidative O-dealkylation. This process would likely involve the hydroxylation of the benzylic carbon, leading to an unstable hemiacetal intermediate that would spontaneously cleave to yield irigenin and benzaldehyde (B42025). The benzaldehyde would then likely be further metabolized to benzoic acid.

Another possibility is the direct hydrolysis of the ether bond, although this is generally a less common metabolic pathway for such stable ethers. The subsequent metabolites of irigenin would likely be the glucuronide conjugates discussed in the previous section.

It is important to emphasize that these proposed pathways are speculative and require experimental validation through in vitro and in vivo metabolism studies of irigenin, dibenzyl ether.

Mechanistic Investigations of Biological Activities of Irigenin, Dibenzyl Ether

Molecular Mechanisms of Anti-proliferative and Cell Cycle Modulatory Activities

Investigation of Signaling Pathway Modulation (e.g., YAP/β-catenin, ERK/MAPK, TNF-α)Irigenin exerts its anticancer effects by modulating several key signaling pathways.

YAP/β-catenin Pathway: In glioblastoma cells, Irigenin (B162202) was found to inhibit the YAP/β-catenin signaling pathway. frontiersin.orgnih.govresearchgate.netnih.gov It decreased the expression of Yes-associated protein (YAP) and suppressed β-catenin signaling, which in turn inhibited cell proliferation and migration. frontiersin.orgnih.govnih.gov Overexpression of YAP was able to partially reverse the anti-tumor effects of Irigenin, confirming the pathway's role. frontiersin.orgnih.gov

ERK/MAPK Pathway: Irigenin has been shown to inactivate the mitogen-activated protein kinase (MAPK) signaling pathway. nih.govresearchgate.netnih.gov In a model of acute lung injury, Irigenin treatment significantly reduced the LPS-induced phosphorylation of p38, JNK, and ERK, which are key components of the MAPK pathway. nih.gov This inactivation helps suppress inflammatory responses and apoptosis. nih.gov In Coca-2 cells, Irigenin downregulated the ERK/MAPK pathway by reducing the expression of p-P38 and p-ERK. nih.gov

TNF-α Pathway: The isoflavonoid (B1168493) compound is known to mediate the TNF-α signal pathway, which is involved in inflammation and apoptosis. researchgate.net

Mechanisms of Reactive Oxygen Species Modulation and Antioxidant Capacity

Irigenin is recognized for its antioxidant activities. researchgate.net The antioxidant capacity of extracts containing Irigenin is attributed to the presence of compounds with confirmed radical-scavenging activity. researchgate.net Reactive oxygen species (ROS) play a dual role in cancer, and their modulation is a key therapeutic strategy. nih.govmdpi.com While specific studies detailing the direct mechanisms of ROS modulation by Irigenin, dibenzyl ether are absent, related flavonoids are known to possess both antioxidant and, under certain conditions, pro-oxidant effects that can contribute to their anticancer activity by inducing cytotoxic levels of ROS in cancer cells. nih.gov

Direct Free Radical Scavenging Mechanisms (DPPH, ABTS)

The direct antioxidant activity of compounds is frequently evaluated through their ability to scavenge synthetic free radicals. Two of the most common assays for this purpose are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. In the DPPH assay, an antioxidant compound donates a hydrogen atom or electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. The ABTS assay is based on the reduction of the ABTS radical cation, which is applicable to both hydrophilic and lipophilic compounds. The efficacy in these assays is often expressed as the IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals. While the antioxidant properties of many flavonoids have been quantified using these methods, specific IC50 values for Irigenin in DPPH and ABTS assays are not extensively reported in the currently available scientific literature.

| Assay | Principle | Significance | Irigenin, Dibenzyl Ether-Specific Data |

|---|---|---|---|

| DPPH (2,2-diphenyl-1-picrylhydrazyl) | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, quenching the radical and causing a decrease in absorbance. | Commonly used to evaluate the free-radical scavenging capacity of natural compounds. A lower IC50 value indicates stronger antioxidant activity. | Specific IC50 values are not detailed in the reviewed literature. |

| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) | Based on the reduction of the pre-formed ABTS radical cation (ABTS•+) by antioxidants. The quenching of the blue-green radical is monitored spectrophotometrically. | Applicable to a wide range of pH and suitable for both hydrophilic and lipophilic antioxidants, providing a broad measure of antioxidant capacity. | Specific quantitative data on radical scavenging capacity is not available in the reviewed literature. |

Ferric Reducing Antioxidant Power (FRAP) Investigations

The Ferric Reducing Antioxidant Power (FRAP) assay is another widely used method to assess the antioxidant capacity of a substance. This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex. The intensity of the color, measured by absorbance, is directly proportional to the reducing power of the sample. A higher FRAP value indicates a greater antioxidant potential. For many flavonoids, the FRAP assay has been instrumental in quantifying their electron-donating capabilities. However, specific quantitative FRAP values for Irigenin are not well-documented in the available research.

Enzymatic Antioxidant System Regulation (e.g., Nrf2/HO-1 Signaling Pathway)

Beyond direct scavenging, Irigenin has been shown to exert its antioxidant effects by modulating endogenous enzymatic systems. A key pathway in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. Nrf2 is a transcription factor that plays a crucial role in the cellular defense against oxidative stress by regulating the expression of numerous antioxidant and cytoprotective genes.

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the antioxidant response element (ARE), initiating the transcription of downstream genes, including HO-1. HO-1 is an enzyme that catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide, all of which have antioxidant properties.

Research has demonstrated that Irigenin can activate this protective pathway. Studies have revealed that Irigenin treatment can suppress inflammation and apoptosis by activating the Nrf2/HO-1 pathway researchgate.net. In chondrocytes, the inhibition of Nrf2 expression was found to partially block the anti-inflammatory and antioxidant effects of Irigenin researchgate.net. Furthermore, Irigenin has been observed to upregulate the expression of Nrf2, which in turn increases the expression of several components of the antioxidative defense system, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px) researchgate.net. This suggests that a significant part of Irigenin's antioxidant activity is mediated through the enhancement of the cell's own defense mechanisms.

Chelation and Reduction Potential Towards Prooxidant Metals (Copper, Iron)

Transition metals like iron and copper can act as prooxidants by participating in Fenton reactions, which generate highly reactive hydroxyl radicals. The ability of a compound to chelate these metal ions can be a significant antioxidant mechanism, as it renders them inactive in these damaging reactions. Flavonoids, as a class of compounds, are known to possess metal-chelating properties, often attributed to specific structural features such as hydroxyl and carbonyl groups. The chelation can occur at sites like the 5-hydroxyl and 4-oxo groups. While the metal-chelating properties of many flavonoids have been studied, specific research detailing the ability of Irigenin to chelate and reduce prooxidant metals like copper and iron is limited in the current literature ulisboa.ptfao.org.

Investigation of Anti-Inflammatory Signaling Pathways and Mediator Modulation

Irigenin has demonstrated significant anti-inflammatory properties through its ability to modulate key signaling pathways and reduce the production of inflammatory mediators.

Inhibition of Inflammatory Cytokine Production (e.g., TNF-α, IL-1β, MCP-1)

Inflammation is characterized by the production of pro-inflammatory cytokines. Tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) are pivotal cytokines that orchestrate the inflammatory response. High levels of these cytokines are associated with various inflammatory conditions.

Research has shown that Irigenin can effectively suppress the production of these inflammatory mediators. In studies involving macrophages stimulated with lipopolysaccharide (LPS), a potent inflammatory agent, Irigenin was found to inhibit the release of TNF-α researchgate.net. The isoflavonoid mediates various signaling pathways, including the TNF-α signal pathway, contributing to its anti-inflammatory effects researchgate.net. While the inhibitory effects of some flavonoids on Monocyte Chemoattractant Protein-1 (MCP-1), a chemokine that recruits monocytes to sites of inflammation, have been documented, specific studies on the effect of Irigenin on MCP-1 production are not extensively available nih.gov.

Modulation of Nitric Oxide (NO) Synthesis

Nitric oxide (NO) is a signaling molecule with a dual role in physiology and pathology. While it is essential for various bodily functions, its overproduction by inducible nitric oxide synthase (iNOS) during inflammation can lead to cellular damage.

Multiple studies have confirmed that Irigenin can modulate the synthesis of NO. In LPS-stimulated murine macrophages, Irigenin has been shown to inhibit the production of NO in a concentration-dependent manner nih.gov. This inhibition is achieved by downregulating the expression of iNOS at both the mRNA and protein levels nih.gov. The reduction in iNOS expression is, in part, due to the suppression of nuclear factor-kappaB (NF-κB) activation, a key transcription factor for iNOS and other pro-inflammatory genes nih.gov.

| Target | Mechanism of Action | Observed Effect |

|---|---|---|

| Inflammatory Cytokines (TNF-α, IL-1β) | Modulation of the TNF-α signaling pathway. | Suppression of TNF-α and IL-1β release in stimulated macrophages. researchgate.net |

| Nitric Oxide (NO) Synthesis | Inhibition of iNOS mRNA and protein expression via suppression of NF-κB activation. | Concentration-dependent inhibition of LPS-induced NO production in macrophages. nih.gov |

Cyclooxygenase (COX-1, COX-2) Enzyme Inhibition

Irigenin has demonstrated notable inhibitory activity against cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory pathway. Research indicates that Irigenin inhibits both COX-1 and COX-2 isoforms. nih.govnih.govresearchgate.net The COX-1 enzyme is constitutively expressed and involved in physiological functions, whereas the COX-2 enzyme is inducible and significantly contributes to inflammation and pain. nih.govnih.gov

In a study evaluating compounds isolated from Iris confusa, Irigenin was identified as the most potent inhibitor of both COX-1 and COX-2 among the tested substances. nih.gov Its inhibitory potential was quantified by determining the half-maximal inhibitory concentration (IC50), with results showing a stronger inhibition against COX-2. nih.gov Specifically, Irigenin exhibited an IC50 of 35.25 ± 1.40 µM for COX-1 and 10.83 ± 0.86 µM for COX-2. nih.gov This preferential inhibition of COX-2 suggests a potential for anti-inflammatory effects with a potentially reduced risk of gastrointestinal side effects associated with non-selective COX-1 inhibition. nih.govnih.gov

Table 1: COX Enzyme Inhibition by Irigenin

| Enzyme | IC50 (µM) | Reference |

|---|---|---|

| COX-1 | 35.25 ± 1.40 | nih.gov |

| COX-2 | 10.83 ± 0.86 | nih.gov |

Nuclear Factor-κB (NF-κB) Signaling Pathway Attenuation

The Nuclear Factor-κB (NF-κB) is a crucial transcription factor that regulates genes involved in inflammation, immune responses, and cell survival. mdpi.com The attenuation of the NF-κB signaling pathway is a significant target for therapeutic intervention in inflammatory diseases and cancer.

Studies have suggested that Irigenin can modulate key cellular signaling pathways. For instance, research has shown that Irigenin can inhibit the STAT3/NF-kB signaling pathway. mdpi.com By inactivating this pathway, Irigenin can interfere with the transcription of pro-inflammatory genes, thereby reducing the inflammatory response. This mechanism is a key aspect of its potential anti-inflammatory and anti-cancer activities. mdpi.com

Antimicrobial and Antiviral Action Mechanisms

While the primary focus of available research has been on its anti-inflammatory and anti-cancer properties, studies have also explored the antimicrobial mechanisms of Irigenin.

Inhibition of Bacterial Virulence Factors (e.g., Quorum Sensing, Biofilm Formation)

Bacterial virulence factors, such as the ability to form biofilms and communicate through quorum sensing, are critical for establishing infections and developing resistance to antibiotics. nih.gov Biofilms are communities of bacteria embedded in a self-produced matrix, which protects them from antibiotics and host immune responses. nih.gov Quorum sensing is a cell-to-cell communication system that allows bacteria to coordinate gene expression, including the production of virulence factors. nih.gov

Currently, there is a lack of specific research in the available literature detailing the direct effects of Irigenin on bacterial quorum sensing or biofilm formation.

Target-Specific Enzyme Inhibition (e.g., Helicobacter pylori IMPDH)

Irigenin has been identified as a potent and selective inhibitor of a key enzyme in the bacterium Helicobacter pylori. This pathogen is a major cause of gastric ulcers and other stomach ailments. nih.govnih.govresearchgate.net The target enzyme, inosine-5′-monophosphate dehydrogenase (IMPDH), is essential for the synthesis of guanine nucleotides in the bacterium, which are necessary for its proliferation. nih.govirins.org

Research has demonstrated that Irigenin exhibits promising inhibitory activity against H. pylori IMPDH (HpIMPDH) with an IC50 value of 2.07 ± 1.90 μM. nih.govnih.govresearchgate.net Importantly, Irigenin shows high selectivity for the bacterial enzyme over its human counterpart (hIMPDH2), against which it was significantly less active (IC50 > 10 μM). nih.govnih.govresearchgate.net This selectivity is a crucial attribute, as it suggests that Irigenin could target the pathogen with minimal impact on the host's cellular machinery.

Table 2: IMPDH Enzyme Inhibition by Irigenin

| Enzyme | IC50 (µM) | Reference |

|---|---|---|

| Helicobacter pylori IMPDH (HpIMPDH) | 2.07 ± 1.90 | nih.govnih.govresearchgate.net |

| Human IMPDH2 (hIMPDH2) | > 10 | nih.govnih.govresearchgate.net |

Mechanistic Studies on Antiviral Activity (e.g., HIV-1 Reverse Transcriptase Inhibition)

HIV-1 reverse transcriptase is a critical enzyme for the replication of the human immunodeficiency virus (HIV) and a primary target for antiretroviral drugs. mdpi.com These inhibitors work by preventing the conversion of the viral RNA genome into DNA, a necessary step for integration into the host cell's genome. mdpi.com

There are no specific studies in the reviewed scientific literature that investigate the inhibitory activity of Irigenin against HIV-1 reverse transcriptase.

Broader Spectrum Antimicrobial Effects Against Model Pathogens

The antimicrobial activity of Irigenin has been most notably documented against Helicobacter pylori. Studies have shown it possesses a significant anti-H. pylori effect, with a minimum inhibitory concentration (MIC) reported to be 62.50 µg/mL in one study of fractions from Iris confusa, where irigenin was the most potent isolated compound. nih.govnih.govresearchgate.net The superior activity of Irigenin compared to similar isoflavones like tectorigenin has been attributed to the presence of a methoxy (B1213986) group in its structure. nih.gov

While its action against H. pylori is established, comprehensive studies detailing a broader spectrum of activity for Irigenin against other model bacterial or fungal pathogens are not extensively available in the current literature.

Enzyme Inhibitory Mechanisms Beyond Antimicrobial Targets

Alpha-Amylase Inhibition

There is no published data on the alpha-amylase inhibitory activity of Irigenin, dibenzyl ether, including any potential IC50 values, the nature of the inhibition (e.g., competitive, non-competitive), or the molecular interactions involved.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Similarly, the scientific literature lacks any information regarding the inhibitory effects of Irigenin, dibenzyl ether, on Protein Tyrosine Phosphatase 1B. Mechanistic details, inhibition constants, and kinetic studies for this specific compound against PTP1B have not been reported.

While research exists on the enzyme inhibitory properties of other related isoflavonoids from the Iris genus, the strict requirement to focus solely on Irigenin, dibenzyl ether, prevents the inclusion of such information. The generation of a thorough and scientifically accurate article as requested is contingent upon the availability of primary research data, which in this specific case, is not present in the accessible scientific domain.

Structure Activity Relationship Sar Studies and Rational Design of Irigenin, Dibenzyl Ether Analogs

Systematic Modification of the Dibenzyl Ether Moiety and its Impact on Biological Activity

The dibenzyl ether moiety is a distinguishing feature of this particular irigenin (B162202) derivative, and its modification is a primary focus for altering the compound's biological profile. The presence of the two benzyl (B1604629) groups significantly increases the lipophilicity of the molecule compared to its parent compound, irigenin. This modification can have a profound impact on its pharmacokinetic and pharmacodynamic properties, including cell membrane permeability and interaction with biological targets.

Research on related isoflavones suggests that the introduction of a benzyloxy group can be critical for enhancing biological activity. For instance, studies on isoflavone (B191592) analogs as inhibitors of Interleukin-5 have shown that a 5-benzyloxy group significantly enhances inhibitory activity. researchgate.net This suggests that the dibenzyl ether groups in Irigenin, dibenzyl ether likely play a crucial role in its biological effects.

Systematic modifications could involve altering the substitution pattern on the phenyl rings of the benzyl groups or replacing the benzyl groups with other alkyl or aryl ether moieties. For example, introducing electron-donating or electron-withdrawing groups on the benzyl rings could modulate the electronic properties and steric bulk of the molecule, potentially leading to altered binding affinities for target proteins.

Table 1: Hypothetical Impact of Dibenzyl Ether Moiety Modifications on Biological Activity

| Modification of Dibenzyl Ether Moiety | Predicted Impact on Biological Activity | Rationale |

| Introduction of electron-donating groups (e.g., -OCH3, -CH3) on the benzyl rings | Potentially increased activity | May enhance binding through favorable electronic interactions with the target site. |

| Introduction of electron-withdrawing groups (e.g., -Cl, -NO2) on the benzyl rings | Potentially decreased or altered activity | Could lead to less favorable electronic interactions or steric hindrance. |

| Replacement of benzyl groups with smaller alkyl ethers (e.g., methyl, ethyl) | Likely decreased activity | The bulky and lipophilic nature of the benzyl group appears to be important for activity, as seen in related isoflavones. researchgate.net |

| Replacement of benzyl groups with other aryl ethers (e.g., naphthylmethyl) | Potentially enhanced activity | Increased aromatic surface area could lead to stronger π-π stacking interactions with the target. |

This table is based on general principles of medicinal chemistry and SAR studies of related isoflavones, as direct studies on Irigenin, dibenzyl ether are limited.

Influence of Hydroxylation and Glycosylation Patterns on Target Binding and Efficacy

The hydroxylation and glycosylation patterns of isoflavones are well-known determinants of their biological activity. nih.govencyclopedia.pub While specific studies on Irigenin, dibenzyl ether are not extensively available, general principles from other isoflavones can be extrapolated.

Hydroxylation: The position and number of hydroxyl groups on the isoflavone core are crucial for antioxidant activity and interaction with various enzymes and receptors. nih.gov For many flavonoids, a free hydroxyl group at the C-5 position is important for activity. frontierspartnerships.org In Irigenin, dibenzyl ether, the C-5 hydroxyl group is present. vulcanchem.com The introduction or removal of hydroxyl groups on the A and B rings would be expected to significantly alter the biological activity by affecting hydrogen bonding interactions with target proteins.

Table 2: Predicted Influence of Hydroxylation and Glycosylation on Irigenin, Dibenzyl Ether Activity

| Modification | Predicted Effect on Target Binding and Efficacy | Rationale |

| Addition of a hydroxyl group to the B-ring | Potential increase in antioxidant activity | The antioxidant capacity of flavonoids is often linked to the number and position of hydroxyl groups. nih.gov |

| Glycosylation of the C-5 hydroxyl group | Likely decrease in direct target binding | The C-5 hydroxyl is often involved in key interactions with target proteins; glycosylation could sterically hinder this binding. frontierspartnerships.org |

| Glycosylation at other positions | Altered bioavailability and potentially new activities | Increased water solubility could improve bioavailability, while the sugar moiety itself might interact with different biological targets. encyclopedia.pub |

This table represents predicted outcomes based on established knowledge of isoflavone SAR, pending direct experimental validation for Irigenin, dibenzyl ether.

Rational Design of Novel Derivatives Based on Mechanistic Insights

The rational design of novel derivatives of Irigenin, dibenzyl ether aims to optimize its therapeutic potential by enhancing its activity, selectivity, and pharmacokinetic properties. researchgate.netfrontiersin.org This process relies on understanding the molecular mechanisms of action and the three-dimensional structure of its biological targets.

Molecular docking studies can provide valuable insights into how Irigenin, dibenzyl ether and its analogs bind to the active sites of target enzymes or receptors. vulcanchem.com For example, if Irigenin, dibenzyl ether is found to inhibit a particular kinase, docking simulations could reveal key amino acid residues involved in the binding. This information can then be used to design new derivatives with modifications that strengthen these interactions. For instance, if a hydrogen bond is identified between the C-5 hydroxyl group and a specific residue, analogs could be designed to enhance this interaction.

Furthermore, insights from the biological activities of the parent compound, irigenin, can guide the design of new derivatives. Irigenin has been shown to possess anti-inflammatory and anticancer properties. researchgate.netnih.govmdpi.com By combining the structural features of irigenin known to be important for these activities with the modifications of the dibenzyl ether moiety, novel compounds with potentially superior properties could be synthesized.

Comparative SAR Analysis with Other Isoflavone Structures

Comparing the SAR of Irigenin, dibenzyl ether with other well-studied isoflavones like genistein (B1671435), daidzein (B1669772), and its parent compound irigenin, provides a broader context for understanding its biological activity. mdpi.com

Genistein and Daidzein: These are the most extensively studied isoflavones. The presence and position of hydroxyl groups are critical for their estrogenic and anticancer activities. For example, the 4'-hydroxyl group is considered essential for the activity of many isoflavones. nih.gov Irigenin, dibenzyl ether, with its methoxy (B1213986) and benzyloxy substitutions on the B-ring, presents a different electronic and steric profile which likely leads to interactions with different or the same targets but with altered affinity.

Irigenin: As the parent compound, irigenin's biological activities, including its anti-inflammatory and anticancer effects, provide a baseline for comparison. researchgate.netnih.govmdpi.com The addition of the two benzyl ether groups to form Irigenin, dibenzyl ether significantly increases its lipophilicity. This change is expected to enhance its ability to cross cell membranes, which could lead to increased intracellular concentrations and potentially greater potency, but it might also alter its target selectivity.

Table 3: Comparative SAR of Irigenin, Dibenzyl Ether with Other Isoflavones

| Isoflavone | Key Structural Features | Known Biological Activities | Inferred SAR Insights for Irigenin, Dibenzyl Ether |

| Genistein | 4',5,7-trihydroxyisoflavone | Estrogenic, anticancer, antioxidant nih.gov | The lack of a free 4'-hydroxyl in Irigenin, dibenzyl ether may reduce its estrogenic activity but could enhance other activities due to the presence of the bulky benzyloxy group. |

| Daidzein | 4',7-dihydroxyisoflavone | Estrogenic, antioxidant nih.gov | The additional methoxy and benzyloxy groups in Irigenin, dibenzyl ether compared to daidzein suggest a more complex interaction with biological targets. |

| Irigenin | 5,7-dihydroxy-3-(3-hydroxy-4,5-dimethoxyphenyl)-6-methoxy-4H-chromen-4-one | Anti-inflammatory, anticancer researchgate.netnih.govmdpi.com | The dibenzyl ether modification likely enhances the lipophilicity and membrane permeability of the irigenin scaffold, potentially leading to increased potency. |

Absence of Specific Research Data for Irigenin, Dibenzyl Ether in Computational Chemistry

Following a comprehensive search of available scientific literature, it has been determined that there is a significant lack of specific research data concerning the computational chemistry and molecular modeling applications focused solely on the chemical compound Irigenin, dibenzyl ether .

While the compound has been identified in phytochemical studies, for instance within the methanolic extract of Thymus musilii, detailed computational analyses as specified in the requested outline are not present in the reviewed literature. nih.gov

A 2022 study published in Molecules performed a molecular docking study on various compounds identified in the Thymus musilii extract to predict their binding affinities against targets like S. aureus TyrRS and S. aureus DNA gyrase. nih.gov Although "Irigenin, dibenzyl ether" was listed as one of the identified isoflavones in the extract, the publication's results section on molecular docking focused on the activities of other constituents, such as tripeptides and other glycosides, without presenting specific docking scores, binding interactions, or conformational analysis for Irigenin, dibenzyl ether itself. nih.gov

Similarly, searches for Quantitative Structure-Activity Relationship (QSAR) models and Molecular Dynamics (MD) simulations specifically for "Irigenin, dibenzyl ether" did not yield any dedicated studies. Literature on these computational methods is extensive for related flavonoids, such as the parent compound irigenin, and for the general field of drug discovery, but does not provide the specific data points required for an article on its dibenzyl ether derivative. researchgate.netscience.govresearchgate.net

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings for the following sections and subsections as requested:

Computational Chemistry and Molecular Modeling Applications in Irigenin, Dibenzyl Ether Research

Molecular Dynamics (MD) Simulations for Dynamic Interactions and Stability

Without published research focusing on these computational aspects of "Irigenin, dibenzyl ether," any attempt to construct the requested article would be speculative and would not meet the required standards of scientific accuracy and adherence to the provided outline.

Density Functional Theory (DFT) Investigations for Electronic Properties and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govuni-muenchen.de It is widely employed to predict various molecular properties, including electronic characteristics and reactivity, which are crucial for understanding the potential biological activity of compounds like Irigenin (B162202), dibenzyl ether. nih.govijcce.ac.irijcce.ac.ir

While direct DFT studies specifically on Irigenin, dibenzyl ether are not extensively available in the current literature, research on the parent compound, irigenin, and other related isoflavonoids provides a solid foundation for understanding its electronic behavior. ijcce.ac.irworldscientific.comjcchems.com DFT calculations are frequently used to determine key electronic descriptors that govern the reactivity of a molecule. ijcce.ac.irscispace.com

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.govscispace.com A smaller HOMO-LUMO energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. scispace.com For flavonoids, these orbitals are typically distributed across the chromen-4-one core and the attached phenyl rings. nih.gov The introduction of two benzyl (B1604629) ether groups in Irigenin, dibenzyl ether would be expected to modulate the electron density and, consequently, the HOMO-LUMO energies and their gap, influencing its reactivity profile compared to the parent irigenin. vulcanchem.com

Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. uni-muenchen.deresearchgate.netmdpi.comchemrxiv.org It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. uni-muenchen.dechemrxiv.org For Irigenin, dibenzyl ether, the oxygen atoms of the carbonyl, methoxy (B1213986), and ether groups would be expected to be regions of negative potential (red/yellow), making them likely sites for electrophilic attack or hydrogen bond acceptance. Conversely, the hydrogen atoms of the hydroxyl group and the aromatic rings would represent regions of positive potential (blue), indicating sites for nucleophilic attack. researchgate.netmdpi.com

Global Reactivity Descriptors: DFT calculations can also yield global reactivity descriptors, which provide a quantitative measure of a molecule's stability and reactivity. ijcce.ac.irijcce.ac.ir These descriptors, including chemical hardness (η), chemical potential (μ), and electrophilicity index (ω), are derived from the HOMO and LUMO energies. ijcce.ac.irscispace.com A lower chemical hardness and higher electrophilicity index generally correlate with higher reactivity. ijcce.ac.irscispace.com It is anticipated that the dibenzyl ether modification would alter these parameters for irigenin, potentially impacting its interaction with biological targets. vulcanchem.com

Table 1: Key Electronic Properties and Reactivity Descriptors Investigated by DFT for Flavonoids and Related Compounds

| Property/Descriptor | Significance | Typical Findings for Flavonoids | Anticipated Influence of Dibenzyl Ether Groups |

| HOMO Energy | Indicates electron-donating ability. nih.govscispace.com | The energy is influenced by the substitution pattern on the flavonoid skeleton. | May increase or decrease depending on the overall electronic effect, thus modulating reactivity. |

| LUMO Energy | Indicates electron-accepting ability. nih.govscispace.com | The energy level is crucial for interactions with biological receptors. | Likely to be altered, affecting the molecule's electrophilicity. |

| HOMO-LUMO Gap | Relates to chemical reactivity and kinetic stability. scispace.com | A smaller gap often implies higher reactivity. | The gap may be narrowed or widened, influencing the overall stability and reactivity. |

| Molecular Electrostatic Potential (MEP) | Maps electron-rich and electron-poor regions. uni-muenchen.dechemrxiv.org | Negative potentials are typically located around oxygen atoms, while positive potentials are near hydroxyl protons. researchgate.netmdpi.com | The bulky, electron-rich benzyl groups will introduce new regions of negative potential, potentially influencing intermolecular interactions. |

| Chemical Hardness (η) | Measures resistance to change in electron distribution. ijcce.ac.irscispace.com | Varies with the specific structure and functional groups. | Expected to change, indicating an alteration in the molecule's stability. |

| Electrophilicity Index (ω) | Quantifies the ability to accept electrons. ijcce.ac.irscispace.com | A key descriptor for predicting reactivity in various chemical reactions. | The modification will likely lead to a different electrophilicity index, suggesting a change in reactivity. |

This table is a generalized representation based on DFT studies of flavonoids and related compounds and provides a predictive outlook for Irigenin, dibenzyl ether.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Research Prioritization

The assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the drug discovery process, helping to identify candidates with favorable pharmacokinetic profiles. plantarchives.orgpnrjournal.com In silico ADME prediction models have become essential tools for prioritizing compounds for further synthesis and experimental testing, thereby saving time and resources. vulcanchem.comnih.gov

For Irigenin, dibenzyl ether, computational tools like SwissADME and pkCSM can be employed to predict its ADME profile. plantarchives.orgnih.govmdpi.com These predictions are based on the molecule's structure and physicochemical properties.

Lipinski's Rule of Five: This rule is a guideline to evaluate the drug-likeness and potential for good oral bioavailability of a compound. lindushealth.compatsnap.com The rule states that a compound is more likely to be orally absorbed if it has a molecular weight ≤ 500 g/mol , a logP ≤ 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. lindushealth.com Irigenin, dibenzyl ether has a molecular weight of 540.16 g/mol , which slightly violates the molecular weight criterion. mdpi.comresearchgate.net This suggests that its oral bioavailability might be a point of consideration for research prioritization.

Distribution: The distribution of a compound throughout the body, including its ability to cross the blood-brain barrier (BBB), can be predicted. vulcanchem.comnih.gov The lipophilicity of a compound, often expressed as logP, is a major determinant of its distribution. vulcanchem.com Irigenin, dibenzyl ether is predicted to be a lipophilic compound, which might suggest potential for crossing cellular membranes and possibly the BBB, though this would require experimental validation. vulcanchem.com

Metabolism: In silico tools can predict which cytochrome P450 (CYP) enzymes are likely to metabolize a compound. This is crucial for anticipating potential drug-drug interactions. Predictions for Irigenin, dibenzyl ether would likely focus on the metabolism of the benzyl ether linkages and potential modifications to the flavonoid core.

Excretion: The route and rate of a compound's elimination from the body are also part of the ADME profile. While direct predictions of excretion pathways for Irigenin, dibenzyl ether are not available, its metabolites would likely be eliminated through renal or biliary routes.

Table 2: Predicted ADME Properties of Irigenin, Dibenzyl Ether and Related Isoflavones

| ADME Parameter | Predicted Property for Irigenin, Dibenzyl Ether | Significance for Research Prioritization |

| Molecular Weight | 540.16 g/mol mdpi.comresearchgate.net | Slight violation of Lipinski's Rule of Five (≤500 g/mol ), may impact oral bioavailability. lindushealth.com |

| logP (Lipophilicity) | Predicted to be high. vulcanchem.com | High lipophilicity can affect solubility, absorption, and distribution. lindushealth.com |

| Hydrogen Bond Donors | 1 (from the hydroxyl group) | Conforms to Lipinski's Rule (≤5). lindushealth.com |

| Hydrogen Bond Acceptors | 8 (from oxygen atoms) | Conforms to Lipinski's Rule (≤10). lindushealth.com |

| Gastrointestinal (GI) Absorption | Predicted to be good. vulcanchem.com | A key parameter for orally administered compounds. |

| Blood-Brain Barrier (BBB) Permeability | Possible, but requires investigation. vulcanchem.com | Important for compounds targeting the central nervous system. |

| Bioavailability Score | 0.55 (predicted for a similar isoflavone (B191592) structure) mdpi.com | Provides an overall assessment of the potential for a compound to reach systemic circulation after oral administration. |

| Topological Polar Surface Area (TPSA) | < 125 Ų (predicted for similar compounds) mdpi.com | Good TPSA values are associated with better oral absorption. |

This table combines specific data found for Irigenin, dibenzyl ether with predictive information for related isoflavones to provide a comprehensive in silico ADME profile. Data is sourced from computational predictions and may require experimental verification.

Emerging Research Directions and Future Perspectives for Irigenin, Dibenzyl Ether

Integration of Omics Technologies (Proteomics, Transcriptomics, Metabolomics) for Comprehensive Systemic Responses

There is currently no published research that has utilized omics technologies to investigate the systemic responses to "Irigenin, dibenzyl ether." Studies on the parent isoflavonoid (B1168493), irigenin (B162202), have identified its influence on signaling pathways, but comprehensive proteomic, transcriptomic, or metabolomic analyses that would elucidate the global changes in protein expression, gene activity, or metabolic profiles following exposure to "Irigenin, dibenzyl ether" have not been conducted.

Investigation of Irigenin, Dibenzyl Ether in Complex Biological Interaction Networks (e.g., Microbiota-Metabolite-Immune Axis)

The intricate relationship between gut microbiota, host metabolism, and the immune system, often termed the microbiota-metabolite-immune axis, is a burgeoning area of research. nih.govnih.govmdpi.com However, no studies have been published that explore the role or effect of "Irigenin, dibenzyl ether" within these complex biological interaction networks. The influence of this specific compound on microbial composition, the production of microbial metabolites, and subsequent host immune responses remains an uninvestigated area.

Development of Advanced Delivery Systems for Enhanced Research Applications (e.g., Nanoformulations for Targeted Cellular Studies)

The development of advanced delivery systems, such as nanoformulations, is a strategy employed to enhance the bioavailability and targeted delivery of bioactive compounds. nih.gov While such systems are being developed for various natural products, there is no literature available describing the encapsulation or formulation of "Irigenin, dibenzyl ether" into nano-delivery platforms for targeted cellular studies.

Exploration of Synergistic Activities with Other Bioactive Compounds in Multi-Component Research Systems

The potential for synergistic interactions between bioactive compounds is a key area of interest in pharmacology and natural product research. At present, no research has been published that investigates the synergistic activities of "Irigenin, dibenzyl ether" with other bioactive compounds in any multi-component research system.

Utilization of Irigenin, Dibenzyl Ether as a Chemical Probe for Investigating Novel Biological Pathways